Dimethyl-bisphenol A (CAS 1568-83-8), structurally known as Bisphenol A dimethyl ether (BPA-DME), is a highly stable aromatic ether derivative of Bisphenol A. In biomedical procurement, it is recognized as a potent hypoxia-inducible factor 1-alpha (HIF-1α) inhibitor that uniquely promotes target protein degradation by dissociating Hsp90 . In materials science and environmental chemistry, the methylation of both phenolic hydroxyl groups strips the molecule of its step-growth reactivity, transforming it into a chemically stable polyether precursor, a non-reactive plasticizer, and a critical analytical standard for tracking the terminal environmental fate of polycarbonate plastics[1].
Generic substitution of Dimethyl-bisphenol A fails across all of its primary applications due to its specific functional group capping and unique mechanism of action. In hypoxia models, substituting DMBPA with standard HIF modulators like DMOG is counterproductive; DMOG stabilizes HIF-1α via prolyl hydroxylase inhibition, whereas DMBPA actively degrades it . In polymer chemistry, substituting BPA-DME with its parent compound, Bisphenol A (BPA), introduces two highly reactive phenolic hydroxyls that readily undergo unwanted step-growth condensation and oxidation [1]. Consequently, buyers must procure the exact dimethyl ether form when a chemically inert baseline, a specific Hsp90-dissociating HIF-1α degrader, or an exact environmental metabolite standard is required.
When modulating the hypoxia response, the choice of agent dictates the stability of HIF-1α. Dimethyl-bisphenol A (DMBPA) acts as a potent degrader by dissociating Hsp90, significantly inhibiting Vegfa120 and Vegfa164 mRNA expression at 50 μM in osteoclast models. In stark contrast, the common comparator DMOG acts as a competitive inhibitor of HIF-PH, which artificially stabilizes and accumulates HIF-1α . This mechanistic divergence makes DMBPA non-interchangeable with standard stabilizers.
| Evidence Dimension | HIF-1α Protein Stability and Vegfa mRNA Expression |
| Target Compound Data | DMBPA (50 μM): Promotes HIF-1α degradation and significantly decreases Vegfa expression. |
| Comparator Or Baseline | DMOG: Stabilizes HIF-1α and induces VEGF expression. |
| Quantified Difference | Opposing mechanisms: DMBPA degrades HIF-1α via Hsp90 dissociation, whereas DMOG stabilizes it via HIF-PH inhibition. |
| Conditions | In vitro hypoxia models and large osteoclast (OC) cultures (30 min exposure). |
Procurement of DMBPA is essential for researchers who need to actively suppress the HIF-1α pathway, rather than stabilize it using conventional prolyl-hydroxylase inhibitors.
In the chemical recycling of plastics, recovering a stable monomer is critical to preventing secondary reactions. The co-upcycling of waste polycarbonate with organophosphate esters yields Dimethyl-bisphenol A (BPA-DME) at an exceptional 99% yield under optimized conditions (100 °C, 30 min) [1]. Unlike the parent compound Bisphenol A (BPA), which possesses two reactive hydroxyl groups prone to uncontrolled polymerization, BPA-DME is fully capped. This provides 100% selective mono-dealkylation stability without over-reactivity [1].
| Evidence Dimension | Monomer Reactivity and Upcycling Yield |
| Target Compound Data | BPA-DME: 99% recovery yield; chemically stable ether with 0% free hydroxyl reactivity. |
| Comparator Or Baseline | Bisphenol A (BPA): Highly reactive diol prone to step-growth condensation. |
| Quantified Difference | 100% capping of reactive sites in BPA-DME prevents the secondary polymerization reactions typical of BPA. |
| Conditions | Catalytic depolymerization of polycarbonate using Cs2CO3 in DMF at 100 °C. |
Materials scientists must select the dimethyl ether form to establish a chemically inert baseline or to serve as a stable target molecule in advanced plastic upcycling workflows.
Tracking the environmental degradation of bisphenol-based plastics requires accurate analytical standards. Field studies of wastewater treatment plants and surface waters reveal that Dimethyl-bisphenol A (BPA-DME) is a major terminal transformation product. Compared to the intermediate Bisphenol A monomethyl ether (BPA-MME), BPA-DME exhibits significantly higher detection frequencies and environmental concentrations [1]. The generation of these ethers accounts for nearly 1.95% of total BPA removal during wastewater treatment [1].
| Evidence Dimension | Environmental Detection Frequency and Concentration |
| Target Compound Data | BPA-DME: Higher detection frequency and concentration in surface water and effluent. |
| Comparator Or Baseline | BPA-MME: Lower detection frequency (intermediate metabolite). |
| Quantified Difference | BPA-DME represents the more abundant, fully methylated terminal endpoint of BPA environmental transformation. |
| Conditions | Five-year sampling campaign in wastewater treatment plants and the Jiulong River estuary. |
Analytical laboratories must procure BPA-DME to accurately calibrate instruments for the most prevalent methylated bisphenol transformation products in ecological samples.
Because Dimethyl-bisphenol A actively dissociates Hsp90 to degrade HIF-1α—unlike stabilizers such as DMOG—it is the optimal procurement choice for in vitro models requiring the suppression of hypoxia-driven pathways. It is specifically deployed to downregulate Vegfa mRNA expression in studies of tumor angiogenesis, rheumatoid arthritis, and osteoclast signaling .
In sustainable materials research, Dimethyl-bisphenol A serves as the primary target molecule for the synergistic co-upcycling of waste polycarbonate and organophosphate esters. Its fully capped, stable ether structure makes it an essential reference standard for quantifying depolymerization yields (up to 99%) without the confounding secondary reactions associated with free Bisphenol A [1].
As the most frequently detected methylated transformation product of BPA in surface waters, Dimethyl-bisphenol A is a mandatory analytical standard for environmental monitoring labs. Procuring this specific compound allows for the precise LC-MS/GC-MS calibration needed to track the ultimate environmental fate and mass load of bisphenol pollutants in municipal effluents[2].